[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester
Description
This compound is a piperidine-based carbamate ester featuring a benzyl ester group, a methyl carbamate moiety, and a 2-aminoethyl substitution on the piperidine ring. It is cataloged by CymitQuimica (Ref: 10-F090016 and 10-F080695) but is currently listed as discontinued .
Properties
IUPAC Name |
benzyl N-[[1-(2-aminoethyl)piperidin-4-yl]methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-19(13-15-7-10-20(11-8-15)12-9-18)17(21)22-14-16-5-3-2-4-6-16/h2-6,15H,7-14,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNYVWRGONXEQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CCN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of piperidine with a suitable aminoethyl halide, followed by the introduction of the carbamic acid benzyl ester group through a carbamoylation reaction. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl ester moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Overview
[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester is a complex organic compound with significant potential in various scientific fields, particularly in chemistry, biology, and medicine. This article explores its applications, synthesizing insights from diverse sources while adhering to scientific rigor.
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to the development of new chemical entities with desirable properties.
Biology
Biologically, this compound is utilized to study interactions between piperidine derivatives and biological targets. It acts as a model compound for investigating pharmacological properties, potentially aiding in the discovery of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a precursor for drugs targeting specific receptors or enzymes. Research indicates that it could modulate enzyme activity through interactions facilitated by its aminoethyl group and piperidine ring.
Industrial Applications
In industrial settings, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various applications, including:
- Development of new materials.
- Production processes requiring specific chemical functionalities.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as receptors, enzymes, and ion channels. The compound can modulate these targets’ activity, leading to changes in cellular signaling pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
Piperidine Carbamates with Aromatic Esters
- 4-Piperidyl N-(2-biphenyl)carbamate (): Structure: Replaces the benzyl ester with a biphenylcarbamate group. Applications: Likely used in CNS drug development for dopamine or serotonin receptor modulation.
- 1-[2-(Methylamino)ethyl]piperidin-4-yl biphenyl-2-ylcarbamate (): Structure: Shares the 2-aminoethyl-piperidine backbone but substitutes the benzyl ester with a biphenylcarbamate. Key Differences: The methylamino group introduces a secondary amine, altering hydrogen-bonding capacity. The biphenyl group may confer higher receptor affinity but lower metabolic stability compared to the benzyl ester .
Fluorinated Derivatives
- Ethyl 4-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]amino}piperidine-1-carboxylate (): Structure: Incorporates a fluorobenzyl-benzimidazole group and an ethyl ester. Key Differences: The benzimidazole ring introduces planar aromaticity, favoring interactions with kinase ATP pockets. The fluorine atom enhances metabolic stability and lipophilicity, but the ethyl ester reduces steric hindrance compared to the benzyl group .
- 4-Amino-4-trifluoromethyl-piperidine-1-carboxylic acid benzyl ester (): Structure: Features a trifluoromethyl and amino group at the piperidine 4-position. The absence of the aminoethyl chain limits flexibility .
Reactive Intermediates
Complex Heterocyclic Derivatives
- Methyl-[1-(1-Methyl-piperidin-4-ylMethyl)-2-pyrrolidin-1-yl-ethyl]-carbamic acid benzyl ester (): Structure: Adds a pyrrolidine ring and a methyl-piperidinylmethyl group. Key Differences: The pyrrolidine moiety introduces a secondary amine, enhancing hydrogen-bonding diversity.
Physicochemical and Pharmacokinetic Properties
Biological Activity
[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester, also known by its CAS number 1353973-54-2, is a complex organic compound featuring a piperidine ring, an aminoethyl group, and a benzyl ester moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer and neurodegenerative diseases.
Chemical Structure and Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Piperidine Ring : Achieved through cyclization reactions.
- Introduction of the Aminoethyl Group : Typically involves nucleophilic substitution reactions.
- Formation of the Carbamic Acid Ester : This is accomplished by reacting the piperidine derivative with benzyl chloroformate under basic conditions.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the hydrophobic piperidine ring may engage with specific binding sites on enzymes or receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to therapeutic effects.
1. Anticancer Properties
Recent studies have highlighted the potential anticancer activity of piperidine derivatives, including this compound. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including:
- FaDu hypopharyngeal tumor cells : Induction of apoptosis was observed with improved efficacy compared to standard treatments like bleomycin .
The structure–activity relationship (SAR) indicates that modifications in the piperidine ring can enhance binding affinity and selectivity towards cancer-related targets such as IKKβ, which plays a crucial role in inflammation and cancer progression .
2. Neuroprotective Effects
The compound has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. It may act as an inhibitor for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that regulate acetylcholine levels in the brain. Inhibition of these enzymes can lead to increased acetylcholine availability, which is beneficial for cognitive function .
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
Q & A
Q. What are the established synthetic routes for [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester, and what critical steps ensure reproducibility?
Methodological Answer: A common synthesis involves coupling benzyl-4-(aminomethyl)piperidine-1-carboxylate with halogenated intermediates (e.g., 5-fluoro-pyrimidine) in polar aprotic solvents like DMF. Key steps include:
- Amination: Heating at 100°C with triethylamine as a base to facilitate nucleophilic substitution .
- Purification: Silica gel chromatography with gradient elution (e.g., CH₂Cl₂:IPA:hexane) to isolate the product. Yield optimization requires strict stoichiometric control of reagents (e.g., 1:1 molar ratio of amine to halide) .
- Structural Verification: Mass spectrometry (MS) for molecular ion confirmation (e.g., M+1: 345.29) and HPLC for purity assessment (≥99%) .
Q. How is the compound characterized to confirm its structural integrity and purity?
Methodological Answer:
- Spectroscopic Analysis:
- Chromatography:
- HPLC: Uses C18 columns with UV detection (e.g., 254 nm) to confirm ≥99% purity .
- Elemental Analysis: Matches calculated vs. observed C, H, N percentages to rule out impurities .
Advanced Research Questions
Q. How can reaction yields be optimized for intermediates like benzyl-4-(aminomethyl)piperidine-1-carboxylate?
Methodological Answer:
- Solvent Selection: DMF enhances solubility of aromatic intermediates, while THF may reduce side reactions in sterically hindered systems .
- Catalysis: Palladium-based catalysts (e.g., Pd/C) under hydrogenation conditions can improve reduction steps for amine intermediates .
- Temperature Control: Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition of thermally labile groups like carbamates .
Q. How should researchers resolve contradictions in spectral data between synthetic batches?
Methodological Answer:
- Comparative Analysis: Cross-reference NMR/MS data with published spectra (e.g., Sigma-Aldrich reports for analogous piperidine derivatives) .
- Isotopic Labeling: Use ¹⁵N-labeled amines to distinguish between regioisomers in MS/MS fragmentation patterns .
- X-ray Crystallography: Resolve ambiguous stereochemistry in crystalline intermediates (e.g., tert-butyl carbamate derivatives) .
Q. What strategies are employed to study the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Studies:
- Thermal Stress: Incubate at 40°C for 4 weeks; monitor decomposition via HPLC .
- Light Exposure: UV/Vis spectroscopy tracks benzyl ester degradation under UV light (λ = 365 nm) .
- Stabilizers: Add antioxidants (e.g., BHT) to prevent oxidation of the aminoethyl side chain .
Q. How can computational modeling predict the compound’s reactivity in pharmacological applications?
Methodological Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock to simulate binding to targets like opioid receptors, leveraging structural analogs (e.g., 4-Anilino-1-Cbz-piperidine) as templates .
- MD Simulations: Analyze piperidine ring flexibility in aqueous environments (e.g., GROMACS with TIP3P water model) to assess conformational stability .
Specialized Methodological Considerations
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
Methodological Answer:
- LC-MS/MS: Enables detection of sub-ppm impurities (e.g., residual DMF) with MRM transitions .
- Derivatization: Convert amines to UV-active derivatives (e.g., dansyl chloride) for enhanced sensitivity in HPLC .
Q. How is the compound’s chirality controlled during synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
